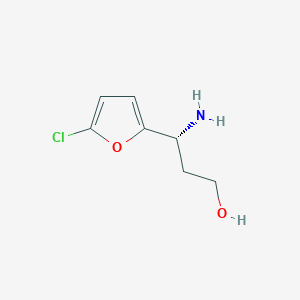
(3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL is a chiral organic compound featuring an amino group, a chlorinated furan ring, and a hydroxyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorofurfural and a suitable amino alcohol.
Reaction Conditions: The key steps may include nucleophilic substitution, reduction, and chiral resolution. For example, the chlorinated furan can undergo nucleophilic substitution with an amino alcohol under basic conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the furan ring to a tetrahydrofuran derivative.
Substitution: The amino group can participate in substitution reactions, forming derivatives with various functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated furan ring.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL would depend on its specific application. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Receptor Interaction: It may mimic or block the natural ligand of a receptor, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL: Similar structure with a bromine atom instead of chlorine.
(3R)-3-Amino-3-(2-furyl)propan-1-OL: Lacks the halogen substituent on the furan ring.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom may enhance its biological activity or alter its chemical reactivity compared to similar compounds.
Chiral Center: The specific (3R) configuration may result in unique interactions with biological targets.
Properties
Molecular Formula |
C7H10ClNO2 |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-chlorofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10ClNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m1/s1 |
InChI Key |
CSNDQOBSAASHKY-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Cl)[C@@H](CCO)N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


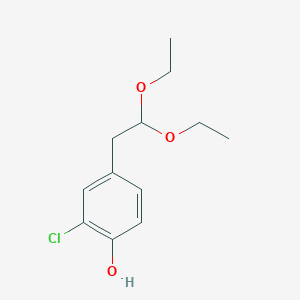
amine](/img/structure/B13300531.png)
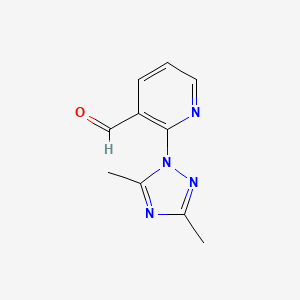
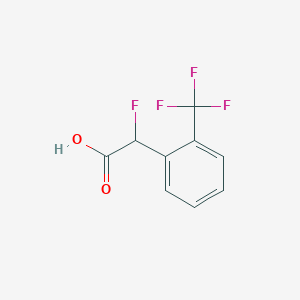
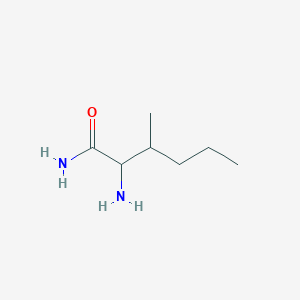
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)
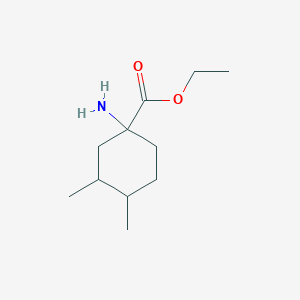
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
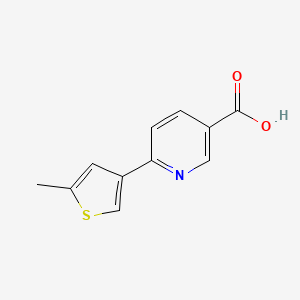
![1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13300578.png)
![N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide](/img/structure/B13300580.png)

![3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine](/img/structure/B13300595.png)

